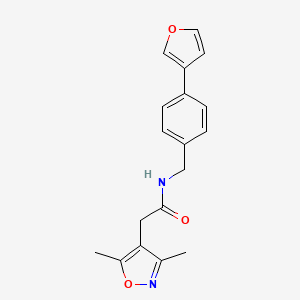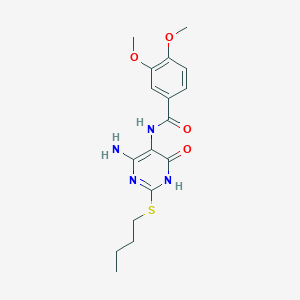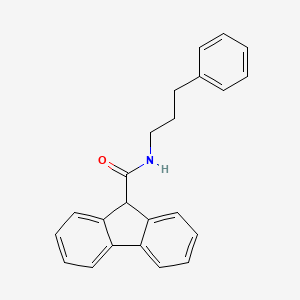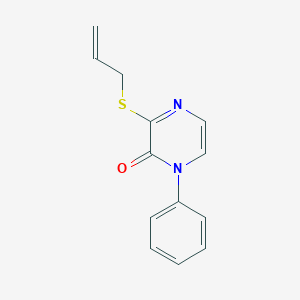
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one” is an organic compound containing a phenyl group, a prop-2-en-1-ylsulfanyl group, and a 1,2-dihydropyrazin-2-one group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent atoms. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the phenyl group could participate in electrophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a phenyl group could contribute to its aromaticity, while the prop-2-en-1-ylsulfanyl group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the potential of pyrazole and pyrazine derivatives in synthesizing new compounds with significant antimicrobial properties. For instance, a study focused on the synthesis and characterization of new 1,2,3-triazole-pyrazole hybrids, showcasing their effectiveness as antimicrobial agents against various bacterial and fungal strains (Pervaram et al., 2017). Another study involved the synthesis of Schiff bases derived from aminophenazone, a related compound, which showed moderate to good antibacterial activity against several bacterial strains (Asiri & Khan, 2010).
Antidepressant and Antitubercular Screening
Pyrazole derivatives have also been evaluated for their potential in treating depression and tuberculosis. A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and tested for their antidepressant activity, with some compounds showing promising results in preclinical evaluations (Mathew et al., 2014). Furthermore, Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones were synthesized and showed significant antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents (Sivakumar & Rajasekaran, 2013).
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of pyrazole derivatives have been extensively studied. For example, a novel series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showing promising results in inhibiting TNF-alpha and IL-6, as well as scavenging free radicals (Bandgar et al., 2009).
Novel Synthetic Approaches
Innovative synthetic methodologies have been developed to create pyrazole and pyrazine derivatives, expanding the scope of their applications in scientific research. A study described the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, showcasing a novel approach to generating such compounds, which could lead to the discovery of new therapeutic agents (Gotsko et al., 2022).
Propiedades
IUPAC Name |
1-phenyl-3-prop-2-enylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-17-12-13(16)15(9-8-14-12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGBFFXKHQMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

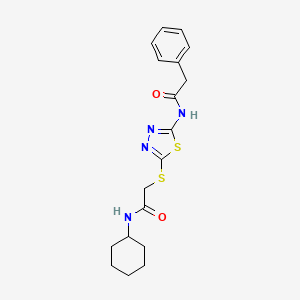
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
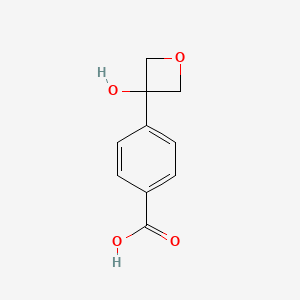
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
